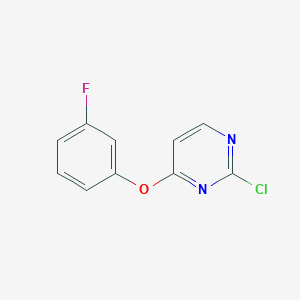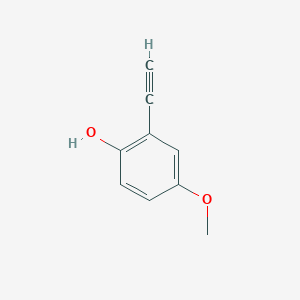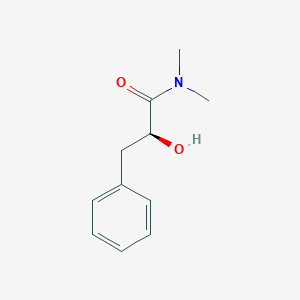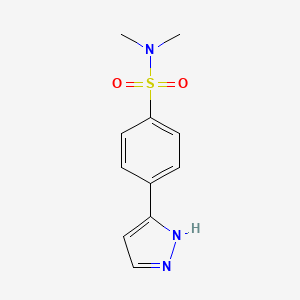
4-(3-Fluorophenoxy)-2-chloropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenoxy)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of a fluorophenoxy group and a chlorine atom attached to the pyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)-2-chloropyrimidine typically involves the reaction of 3-fluorophenol with 2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic aromatic substitution, where the fluorophenoxy group replaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. The reaction mixture is typically heated to a temperature range of 80-120°C, and the product is isolated by crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluorophenoxy)-2-chloropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling Reactions: Formation of biaryl or styrene derivatives.
Applications De Recherche Scientifique
4-(3-Fluorophenoxy)-2-chloropyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of agrochemicals, such as herbicides and fungicides, due to its ability to inhibit specific biological pathways in plants.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenoxy)-2-chloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-3-fluorophenoxy)-2-chloropyrimidine
- 4-(3-Trifluoromethylphenoxy)-2-chloropyrimidine
- 4-(3-Chlorophenoxy)-2-chloropyrimidine
Uniqueness
4-(3-Fluorophenoxy)-2-chloropyrimidine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it suitable for various applications in pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C10H6ClFN2O |
|---|---|
Poids moléculaire |
224.62 g/mol |
Nom IUPAC |
2-chloro-4-(3-fluorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6ClFN2O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H |
Clé InChI |
RCRAHWDBWXSPQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)OC2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-9-[[1,2-bis(hydroxymethyl)cyclopropyl]methyl]-1H-purin-6-one](/img/structure/B12067841.png)



![1-[(4-Bromo-2-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12067859.png)






![3-Hydroxy-2-(hydroxymethyl)-2-[hydroxymethyl(methyl)amino]propanoic acid](/img/structure/B12067901.png)
![4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol](/img/structure/B12067915.png)
![(3E)-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]-3-[[2-hydroxy-3-[18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylimino]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12067930.png)
